N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of phenyl and thiophene groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to attach the thiophene moiety to the imidazo[1,2-a]pyridine core.
Attachment of the phenyl group: Similar to the thiophene group, the phenyl group can be introduced using cross-coupling reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling processes.
DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridine
- N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyrimidine
- N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyrazine
Uniqueness
N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features. The presence of both phenyl and thiophene groups, along with the imidazo[1,2-a]pyridine core, imparts distinct chemical and biological properties that may not be observed in similar compounds.
Properties
Molecular Formula |
C25H21N3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H21N3S/c1-17-9-8-10-18(2)23(17)27-25-24(26-22-13-6-7-16-28(22)25)21-15-14-20(29-21)19-11-4-3-5-12-19/h3-16,27H,1-2H3 |
InChI Key |
FTARBIPMSCOSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=C3)C4=CC=C(S4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.